Amikacin hydrate

Antimicrobial Susceptibility Testing Pseudomonas aeruginosa MIC90

Amikacin hydrate is a critical semi-synthetic aminoglycoside and USP reference standard. It is uniquely validated for studies on drug-resistant Enterobacterales/Pseudomonas due to its stability against AAC(6')-Ib enzymes, showing an 8.7-fold reduction in acetylation. With a documented lower nephrotoxicity rate (9.4%), it offers a safer profile for long-term in vivo renal studies. Strictly adhere to USP monograph (≥900 µg/mg) for assay validation. Not substitutable with gentamicin or tobramycin without quantitative justification.

Molecular Formula C22H45N5O14
Molecular Weight 603.6 g/mol
CAS No. 1257517-67-1
Cat. No. B001105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmikacin hydrate
CAS1257517-67-1
SynonymsNA
Molecular FormulaC22H45N5O14
Molecular Weight603.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O
InChIInChI=1S/C22H43N5O13.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;/m0./s1
InChIKeyDTSOZYYWEZJFSS-XTHCGPPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amikacin Hydrate (CAS 1257517-67-1): Technical Baseline for Sourcing Decisions


Amikacin hydrate (CAS 1257517-67-1) is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A [1]. It is characterized by the addition of an L-(-)-γ-amino-α-hydroxybutyryl (L-AHBA) side chain to the N1 position of the deoxystreptamine core [2]. This structural modification confers broad-spectrum bactericidal activity, primarily against Gram-negative pathogens, including strains resistant to gentamicin and tobramycin [1]. The compound acts by binding to the 30S ribosomal subunit, disrupting protein synthesis [1]. Amikacin hydrate serves as the active pharmaceutical ingredient (API) in clinical formulations and is a critical reference standard in pharmaceutical quality control, with a defined USP monograph specifying a potency of not less than 900 µg/mg on an anhydrous basis [3].

Why Amikacin Hydrate Cannot Be Substituted by Other Aminoglycosides Without Verification


Aminoglycosides are not a functionally interchangeable class. Substitution of amikacin hydrate with other aminoglycosides (e.g., gentamicin, tobramycin, netilmicin) or even different salt forms (e.g., amikacin sulfate) without quantitative justification introduces significant risks in both clinical and research settings. Key differentiators include distinct resistance profiles against aminoglycoside-modifying enzymes (AMEs) [1], divergent safety margins regarding nephrotoxicity and ototoxicity [2], and differing pharmacokinetic/pharmacodynamic (PK/PD) properties that influence dosing regimens and therapeutic outcomes [3]. The evidence below substantiates these critical differences, providing a rigorous basis for informed compound selection and procurement.

Product-Specific Quantitative Evidence: Validated Differentiation of Amikacin Hydrate


Superior In Vitro Potency Against Pseudomonas aeruginosa: Amikacin Hydrate vs. Netilmicin and Tobramycin

Amikacin hydrate demonstrates superior in vitro activity against Pseudomonas aeruginosa compared to netilmicin and offers a viable alternative when cross-resistance to gentamicin and tobramycin is observed. In a study of 147 randomly selected P. aeruginosa isolates, the MIC90 for amikacin was 12 mg/L, while netilmicin's MIC90 was 16 mg/L, representing a 25% lower concentration required to inhibit 90% of isolates [1]. Furthermore, while tobramycin was the most potent (MIC90: 4 mg/L), complete cross-resistance was observed with gentamicin (MIC90: 8 mg/L), making amikacin the preferred alternative in cases of gentamicin/tobramycin resistance [1].

Antimicrobial Susceptibility Testing Pseudomonas aeruginosa MIC90

Favorable Nephrotoxicity Profile: Amikacin Hydrate vs. Gentamicin and Tobramycin

In a comprehensive meta-analysis of clinical trials involving over 10,000 patients, amikacin hydrate exhibited a significantly lower average frequency of nephrotoxicity compared to gentamicin and tobramycin [1]. The average nephrotoxicity rate for amikacin was 9.4%, while gentamicin and tobramycin rates were 14.0% and 12.9%, respectively [1]. This represents a relative risk reduction of approximately 33% for amikacin compared to gentamicin, and a 27% reduction compared to tobramycin. These differences were observed despite amikacin being administered at a substantially higher average daily dose (15.4 mg/kg) compared to gentamicin (3.9 mg/kg) and tobramycin (3.8 mg/kg) [1].

Drug Safety Nephrotoxicity Comparative Toxicity

Distinct Cochlear Toxicity Profile: Amikacin Hydrate vs. Gentamicin and Tobramycin

Amikacin hydrate exhibits a higher frequency of cochlear toxicity compared to gentamicin and tobramycin, a critical factor for research applications where hearing preservation is paramount [1]. The same meta-analysis of 144 clinical trials reported an average cochlear toxicity rate of 13.9% for amikacin, compared to 8.3% for gentamicin and 6.1% for tobramycin [1]. This represents a 67% higher risk of cochlear toxicity for amikacin relative to gentamicin. In contrast, vestibular toxicity rates were similar across all three agents (3.2-3.7%) [1].

Ototoxicity Cochlear Toxicity Drug Safety

Superior Stability Against AAC(6')-Mediated Inactivation: Amikacin Hydrate vs. Gentamicin

Amikacin hydrate demonstrates a unique resistance profile against the clinically significant aminoglycoside-modifying enzyme AAC(6')-Ib. Specific enzyme variants exhibit a >8-fold reduction in their ability to acetylate and inactivate amikacin compared to gentamicin [1]. For instance, the AAC(6')-Ib L119S mutant enzyme displays an 8.7-fold reduction in amikacin modification capacity, while simultaneously showing a 2.8-fold increase in gentamicin C1 acetylation [1]. This enzymatic selectivity is due to the steric hindrance provided by the L-AHBA side chain at the N1 position, which protects the target amino group from enzymatic attack [2].

Antibiotic Resistance Aminoglycoside-Modifying Enzymes AAC(6')-Ib

High Aqueous Solubility and Defined USP Specifications for Precise Formulation

Amikacin hydrate possesses well-defined physicochemical properties critical for analytical method development and formulation research. It exhibits high aqueous solubility of 100 mg/mL at 25°C, which is essential for preparing intravenous solutions and other aqueous formulations . This solubility is significantly higher than its solubility in DMSO (<1 mg/mL), a key distinction for researchers choosing the appropriate vehicle for in vitro assays . Furthermore, the USP monograph for amikacin hydrate provides rigorous quality control specifications, including a potency of ≥900 µg/mg on an anhydrous basis and a water content of ≤8.5% [1]. These specifications ensure batch-to-batch consistency and are essential for accurate dosing in both research and clinical applications.

Formulation Science Analytical Chemistry Quality Control

Amikacin Hydrate: Best-Fit Research and Industrial Application Scenarios


Research on Aminoglycoside-Resistant Gram-Negative Pathogens

Use amikacin hydrate as the reference standard for studying mechanisms of resistance in Enterobacterales and Pseudomonas aeruginosa. Its stability against common aminoglycoside-modifying enzymes, particularly AAC(6')-Ib, makes it the aminoglycoside of choice for experiments requiring an agent that retains activity against strains resistant to gentamicin and tobramycin [1]. Quantitative data on enzymatic modification rates (e.g., 8.7-fold reduction in AAC(6')-Ib L119S-mediated acetylation) provide a robust baseline for evaluating novel aminoglycoside analogs or adjuvants [1].

In Vivo Efficacy Studies Requiring a Favorable Nephrotoxicity Margin

Select amikacin hydrate for long-term or high-dose in vivo studies where renal safety is a critical endpoint. The established lower nephrotoxicity rate (9.4%) compared to gentamicin (14.0%) and tobramycin (12.9%) allows for a wider therapeutic window, reducing animal welfare concerns and potential confounding of efficacy data due to drug-induced renal injury [1]. This is particularly relevant for sepsis models or chronic infection studies requiring extended aminoglycoside administration [1].

Development and Validation of Analytical Methods for Aminoglycosides

Utilize amikacin hydrate as a high-purity reference standard for developing and validating HPLC, LC-MS, or immunoassay methods. Its well-defined USP monograph specifications (potency ≥900 µg/mg, water content ≤8.5%) ensure accurate calibration and quantification in pharmaceutical quality control, therapeutic drug monitoring, and environmental residue analysis [1]. The compound's high aqueous solubility (100 mg/mL) simplifies the preparation of calibration standards and sample extraction procedures .

Investigations of Ototoxicity Mechanisms and Protective Strategies

Employ amikacin hydrate as a positive control agent in ototoxicity research due to its well-documented and quantifiable cochlear toxicity profile (13.9% rate). This makes it a reliable tool for inducing hair cell damage in ex vivo and in vivo models to screen for otoprotective compounds or to study the molecular pathways of aminoglycoside-induced hearing loss [1]. The differential toxicity profile (high cochlear vs. low vestibular toxicity) provides a specific model for studying cochlear-specific injury [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amikacin hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.